molecular formula C12H17BN2O4 B8787976 (1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Cat. No. B8787976
M. Wt: 264.09 g/mol
InChI Key: WWTDOLMVSVCNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772246B2

Procedure details

To a mixture of tert-butyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate (B-12-2) (725 mg, 2.42 mMoles) and bis(pinacolato) diboron (894 mg, 3.52 mMoles) in 20 ml DMF were added potassium acetate (691 mg, 7.04 mMoles) and [1,1-Bis(diphenylphosphino)-ferrocene]dichloropalladium (II) dichloromethane (1:1) complex (34.3 mg, 0.0469 mMoles). The mixture was heated in 100° C. microwave reactor for 60 min. LCMS indicated reaction was complete. RXN was filtered and the filtrate was concentrated to dryness under high vacuum. The residual was partitioned between EtOAc and saturated aqueous NaCl. The aqueous layer was extracted with EtOAc (3×40 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a 25 g silica gel cartridge with 1˜4% MeOH in DCM as solvent. The crude product and was used as is in the next step.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
894 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
691 mg
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1-Bis(diphenylphosphino)-ferrocene]dichloropalladium (II) dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
34.3 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:5]2=[N:6][CH:7]=1.[B:18]1(B2OC(C)(C)C(C)(C)O2)[O:22]C(C)(C)C(C)(C)[O:19]1.C([O-])(=O)C.[K+]>CN(C=O)C>[C:14]([O:13][C:11]([N:8]1[C:5]2=[N:6][CH:7]=[C:2]([B:18]([OH:22])[OH:19])[CH:3]=[C:4]2[CH2:10][CH2:9]1)=[O:12])([CH3:17])([CH3:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(CC2)C(=O)OC(C)(C)C
Name
Quantity
894 mg
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
potassium acetate
Quantity
691 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
[1,1-Bis(diphenylphosphino)-ferrocene]dichloropalladium (II) dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
complex
Quantity
34.3 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
RXN was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under high vacuum
CUSTOM
Type
CUSTOM
Details
The residual was partitioned between EtOAc and saturated aqueous NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a 25 g silica gel cartridge with 1˜4% MeOH in DCM as solvent

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C1=NC=C(C2)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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